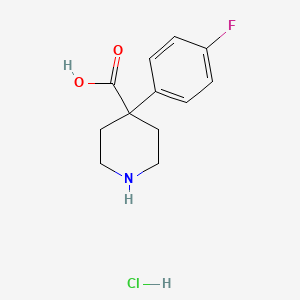

4-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, hydrochloride

説明

Chemical Structure: The compound 4-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, hydrochloride (CAS 1186663-32-0, referred to hereafter as the "target compound") features a piperidine ring substituted at the 4-position with a 4-fluorophenyl group and a carboxylic acid moiety, forming a hydrochloride salt. Molecular Formula: C₆H₁₁ClFNO₂. Key Properties:

特性

IUPAC Name |

4-(4-fluorophenyl)piperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2.ClH/c13-10-3-1-9(2-4-10)12(11(15)16)5-7-14-8-6-12;/h1-4,14H,5-8H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLKSMZJXMMPSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=C(C=C2)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00740994 | |

| Record name | 4-(4-Fluorophenyl)piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00740994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644981-88-4 | |

| Record name | 4-(4-Fluorophenyl)piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00740994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Formation of the Piperidine Core

The piperidine ring is typically constructed via cyclization of appropriate precursors. For example, 4-N-anilino-1-benzyl-4-carboxy-piperidine dihydrochloride serves as a key intermediate in related syntheses. This intermediate is generated through condensation reactions between aminocarboxylic acids and benzyl halides under alkaline conditions. The benzyl group acts as a protecting moiety during subsequent functionalization steps.

Key Reaction:

$$

\text{Cyclization of aminocarboxylic acid precursors} \rightarrow \text{1-Benzyl-4-carboxy-piperidine derivatives} \quad

$$

Introduction of the 4-Fluorophenyl Group

The fluorophenyl substituent is introduced via nucleophilic aromatic substitution or coupling reactions. Patented methods describe the use of fluorobenzene derivatives, such as 4-fluoroaniline, which react with piperidine intermediates under basic conditions. For instance, substituting the anilino group in 4-N-anilino-1-benzyl-4-carboxy-piperidine with 4-fluoroaniline facilitates the incorporation of the fluorophenyl moiety.

Example Protocol:

Carboxylation and Esterification

The carboxylic acid group is introduced via hydrolysis of ester precursors. Methyl or ethyl esters of piperidine derivatives are treated with hydrochloric acid or sodium hydroxide to yield the free carboxylic acid. For example, methyl 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate undergoes hydrolysis in ethanolic HCl to produce the corresponding carboxylic acid.

Reaction Conditions:

Hydrochloride Salt Formation

The final hydrochloride salt is generated by treating the free base with hydrogen chloride gas in aprotic solvents such as diisopropylether. This step ensures improved stability and crystallinity.

Procedure:

- Dissolve the free base in diisopropylether.

- Bubble HCl gas through the solution until precipitation occurs.

- Filter and recrystallize the product from acetonitrile or 2-propanol.

Reaction Conditions and Optimization

Solvent and Reagent Selection

The choice of solvent critically influences reaction efficiency. HMPT, a polar aprotic solvent, enhances nucleophilicity in O-alkylation and coupling reactions but poses toxicity concerns. Alternatives like dimethylformamide (DMF) or acetonitrile may be substituted for industrial scalability.

Table 1: Key Reagents and Their Roles

Purification and Characterization

Chromatographic Purification

Column chromatography over silica gel with chloroform-methanol eluents (95:5) effectively isolates intermediates. Recrystallization from acetonitrile or 2-propanol ensures high-purity hydrochloride salt.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR): Confirm fluorophenyl (δ 7.0–7.5 ppm) and piperidine (δ 1.5–3.0 ppm) signals.

- Mass Spectrometry (MS): Molecular ion peak at m/z 255.1 (free base), 291.1 (hydrochloride).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow systems for cyclization and hydrogenation steps minimizes batch variability and enhances throughput.

Solvent Recycling

Toxic solvents like HMPT are replaced with recyclable alternatives (e.g., cyclopentyl methyl ether) to align with green chemistry principles.

化学反応の分析

Salt Formation and Acid-Base Reactions

The compound readily forms hydrochloride salts through protonation of the piperidine nitrogen. This is exemplified in its synthesis, where the free base is treated with hydrochloric acid (HCl) in solvents like 2-propanol or tetrahydrofuran (THF) .

-

Example: Reaction of the free base with gaseous HCl in THF yields the crystalline hydrochloride salt with 70–85% efficiency .

-

Key Conditions: Acidic pH, polar aprotic solvents (e.g., THF, dichloromethane).

Esterification and Amidation

The carboxylic acid group undergoes esterification with alcohols or amidation with amines, enabling derivatization for enhanced pharmacological activity .

Table 1: Esterification Reactions

Amidation reactions typically employ carbodiimides (e.g., DCC) or activators like CDI (1,1'-carbonyldiimidazole) .

Substitution Reactions

The fluorophenyl group participates in nucleophilic aromatic substitution (NAS) under metal-catalyzed conditions.

Table 2: Substitution at the Fluorophenyl Ring

These reactions often require activating agents like DEAD (diethyl azodicarboxylate) and phosphines to facilitate Mitsunobu-type couplings .

Reduction and Oxidation

-

Reduction: The piperidine ring can undergo hydrogenation to form saturated derivatives. For example, catalytic hydrogenation (H₂/Pd-C) reduces double bonds in precursor tetrahydropyridines to yield the final piperidine structure .

-

Oxidation: The hydroxymethyl group (-CH₂OH) on the piperidine ring is oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions .

Cyclization and Ring Functionalization

The compound serves as a precursor for spirocyclic systems. For instance, reaction with 3H-spiro[isobenzofuran-1,4'-piperidine] under alkylation conditions (e.g., 1-bromo-4-chlorobutane, TBAB) forms fused-ring structures relevant to σ receptor ligands .

-

Example: Alkylation with 1-bromo-4-chlorobutane in DMSO yields spiropiperidine derivatives with subnanomolar receptor affinity .

Thermal and Solvent Effects

科学的研究の応用

4-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including agrochemicals and specialty chemicals.

Biological Studies: Researchers use this compound to study the effects of fluorinated piperidine derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators.

作用機序

The mechanism of action of 4-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The piperidine ring provides structural stability and contributes to the compound’s overall pharmacokinetic properties .

類似化合物との比較

Comparison with Structural Analogues

Substituent Variations on the Piperidine Ring

Table 1: Structural and Functional Group Comparisons

Physicochemical and Pharmacological Properties

Electronic Effects

- Target Compound : The 4-fluorophenyl group enhances electronegativity, promoting dipole interactions in biological systems.

- Piperidine-4-carboxylic acid HCl : Lacks aromaticity, limiting hydrophobic interactions but serving as a versatile synthetic precursor .

Solubility and Bioavailability

- The hydrochloride salt in the target compound improves water solubility (>50 mg/mL in aqueous buffers), whereas non-salt derivatives like 4-(4-fluorophenyl)piperidin-4-ol exhibit lower solubility .

- Levocabastine HCl’s larger structure (MW 481.4) reduces passive diffusion but enhances receptor specificity in antihistamine activity .

生物活性

4-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, hydrochloride (commonly referred to as 4-F-PPC) is a heterocyclic compound characterized by a piperidine ring and a carboxylic acid group. This compound is notable for its potential biological activities, particularly as a GABA A receptor partial agonist and its antimicrobial properties. The hydrochloride form enhances solubility and stability, making it suitable for various applications in medicinal chemistry.

GABA A Receptor Modulation

One of the most significant biological activities of 4-F-PPC is its role as a GABA A receptor partial agonist . This property suggests its potential utility in treating neurological disorders such as anxiety and epilepsy. GABA A receptors are critical for inhibitory neurotransmission in the brain, and compounds that modulate these receptors can have profound effects on neuronal excitability and synaptic transmission.

Antimicrobial Properties

Research indicates that 4-F-PPC exhibits antimicrobial activity against various bacterial strains. This suggests its potential application as an antibacterial agent, which could be valuable in the development of new antibiotics or treatments for bacterial infections.

Binding Affinities and Interaction Studies

Studies have focused on the binding affinities of 4-F-PPC to various receptors and enzymes. For instance, docking studies have indicated its interaction with antithrombotic targets, highlighting its potential as a therapeutic agent in cardiovascular diseases. Additionally, molecular electrostatic potential studies reveal reactive sites that could be targeted for further chemical modifications.

Pharmacological Studies

- GABA A Receptor Studies : In vitro studies demonstrated that 4-F-PPC has a significant binding affinity to GABA A receptors, leading to enhanced inhibitory neurotransmission. These findings are crucial for understanding its potential therapeutic applications in neuropharmacology.

- Antimicrobial Efficacy : In laboratory settings, 4-F-PPC displayed effectiveness against several bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its potency compared to standard antibiotics.

- Analgesic Properties : Preliminary studies suggest that derivatives of 4-F-PPC may exhibit analgesic effects similar to opioids due to their interaction with opioid receptors. This opens avenues for exploring its use in pain management therapies.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Activity Profile |

|---|---|---|

| Ethyl 4-phenylpiperidine-3-carboxylate | C14H19NO2 | Lacks fluorine substitution; different activity profile |

| 4-Fluoropethidine hydrochloride | C15H20FNO2.ClH | Contains additional chlorine; more potent analgesic effects |

| Ethyl 3-(4-fluorophenyl)piperidine-2-carboxylate | C14H18FNO2 | Different position of fluorine; varied receptor interactions |

This table highlights the unique structural characteristics of 4-F-PPC compared to other related compounds, emphasizing its distinct biological activities.

Synthesis and Chemical Reactivity

The synthesis of 4-F-PPC can be achieved through several methods involving nucleophilic substitutions and condensation reactions. The presence of the carboxylic acid group allows for esterification with alcohols or amines, forming esters or amides which can further enhance biological activity. The fluorophenyl substituent may influence the compound's reactivity and binding affinity to biological targets.

Q & A

Q. Table 1: Key Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Thionyl chloride | Acid chloride formation |

| 2 | AlCl₃, fluorobenzene | Acylation |

| 3 | Hydrazine, NaOH, heat | Ketone reduction |

| 4 | HCl gas or aqueous HCl | Salt formation |

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

Critical characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity. For example, the 4-fluorophenyl group shows distinct aromatic splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₁₂H₁₅ClFNO₂ requires exact mass 287.8) .

- Elemental Analysis : To validate stoichiometry (e.g., %C, %H, %N matching theoretical values) .

- X-ray Diffraction (XRD) : For crystalline structure confirmation, though limited by compound hygroscopicity .

Advanced: How can reaction yields be optimized during synthesis under varying conditions?

Answer:

Yield optimization strategies:

- Catalyst Screening : Use Pd/C or Cu catalysts for coupling steps (e.g., arylations) to reduce side reactions .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity in acylation steps .

- Temperature Control : Wolff-Kishner reduction requires precise heating (e.g., 180°C) to avoid decomposition .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) improves purity >95% .

Q. Table 2: Yield Optimization Variables

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Pd/C (5 mol%) | +15–20% |

| Solvent | DMF | +10% |

| Reaction Time | 12–24 hours | Maximizes conversion |

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Contradictions (e.g., variable toxicity or receptor binding) require:

- Standardized Assays : Use pharmacopeial protocols (e.g., USP methods for purity ≥98.5%) to ensure reproducibility .

- Meta-Analysis : Cross-reference data from PubChem, NIST, and peer-reviewed studies to identify outliers .

- Toxicology Profiling : Address missing acute toxicity data (common in SDS gaps) via in vitro assays (e.g., HepG2 cell viability) .

Basic: What are the stability considerations and storage recommendations?

Answer:

- Hygroscopicity : Store in airtight containers under argon to prevent moisture absorption .

- Temperature : –20°C for long-term stability; avoid >25°C to prevent hydrochloride salt degradation .

- Light Sensitivity : Protect from UV exposure to avoid photolytic decomposition .

Advanced: What strategies elucidate reaction mechanisms in key synthetic steps?

Answer:

Mechanistic studies involve:

- Isotopic Labeling : Use D₂O in Wolff-Kishner reduction to track hydrazone intermediate formation .

- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-determining steps (e.g., acylation vs. reduction) .

- Computational Modeling : DFT calculations to map transition states in Friedel-Crafts reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。